1-Keto Bambuterol

描述

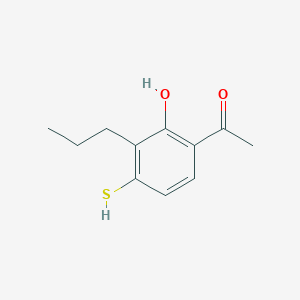

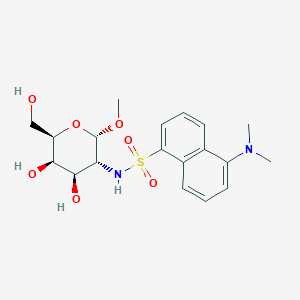

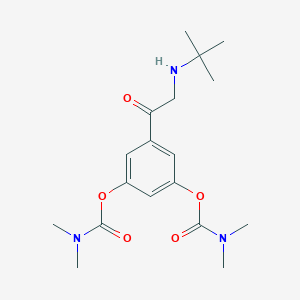

1-Keto Bambuterol is a compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 . It is also known as BAMBUTEROL HYDROCHLORIDE IMPURITY F .

Synthesis Analysis

The synthesis of Bambuterol, the prodrug of 1-Keto Bambuterol, has been studied . The study showed that the AUCs of R-enantiomer presented linear correlation. After the same oral dosing of R-enantiomer and its racemate, all the pharmacokinetic parameters were equivalent .

Molecular Structure Analysis

The molecular structure of 1-Keto Bambuterol is characterized by its molecular formula C18H27N3O5 and a molecular weight of 365.42 .

Chemical Reactions Analysis

A computational study and quantum-chemical investigation on Bambuterol hydrochloride, the compound drug of 1-Keto Bambuterol, was conducted . The study used the density functional theory (DFT) method to explore energies, global reactivity parameters, and the nature of the hydrogen and halogen bonding interactions .

Physical And Chemical Properties Analysis

1-Keto Bambuterol is a solid compound . It has a molecular weight of 365.42 and a molecular formula of C18H27N3O5 .

科学研究应用

Neuroprotective Effects

Ketogenic diets have been studied extensively for their neuroprotective properties. These diets, high in fats and low in carbohydrates, induce a state of ketosis similar to fasting, which has been shown to have protective effects against a range of neurological disorders. The diet has been linked to symptomatic and disease-modifying activity in neurodegenerative diseases such as Alzheimer's and Parkinson's, and it may also offer protection in cases of traumatic brain injury and stroke (Gasior, Rogawski, & Hartman, 2006; Włodarek, 2019). These effects are thought to result from enhanced neuronal energy reserves, which improve the ability of neurons to resist metabolic challenges, along with possible antioxidant and anti-inflammatory actions.

Disease-Modifying Effects

Beyond neuroprotection, ketogenic diets have been implicated in modifying the course of various diseases. For example, they have been used to manage epilepsy for over 80 years, with recent studies suggesting long-lasting benefits for patients (Kim & Rho, 2008). There is also growing evidence that ketogenic diets could influence the progression of age-related pathologies, such as cardiovascular disease and cancer, through metabolic changes induced by increased levels of ketone bodies like β-hydroxybutyrate (Han, Ramprasath, & Zou, 2020).

Metabolic Impacts

The metabolic effects of ketogenic diets, including the induction of ketosis, have broad implications for health beyond their application in treating specific diseases. Ketogenic diets have been shown to influence weight loss, improve markers of metabolic syndrome, and potentially exert protective effects against diabetes and obesity. These diets shift the body's energy metabolism from carbohydrates to fats and ketone bodies, providing an alternative energy source that can affect cellular processes and health outcomes (Paoli, Rubini, Volek, & Grimaldi, 2013).

安全和危害

未来方向

Bambuterol, the prodrug of 1-Keto Bambuterol, is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma . It causes smooth muscle relaxation, resulting in dilation of bronchial passages . This suggests potential future directions in the management of lung diseases associated with bronchospasm .

属性

IUPAC Name |

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUHQNUVSCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552838 | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Keto Bambuterol | |

CAS RN |

112935-94-1 | |

| Record name | C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112935-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Keto Bambuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。